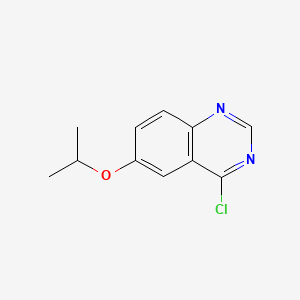

4-Chloro-6-isopropoxyquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-propan-2-yloxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-7(2)15-8-3-4-10-9(5-8)11(12)14-6-13-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMDJWCZSDSMHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676532 | |

| Record name | 4-Chloro-6-[(propan-2-yl)oxy]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-36-4 | |

| Record name | 4-Chloro-6-[(propan-2-yl)oxy]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-6-isopropoxyquinazoline: A Keystone Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-isopropoxyquinazoline, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, structural features, synthesis, and reactivity. Particular emphasis is placed on its role as a versatile intermediate in the synthesis of targeted therapeutics, most notably protein kinase inhibitors. This document synthesizes field-proven insights with established chemical principles, offering detailed experimental protocols and visual guides to its synthesis and mechanism of action in relevant biological pathways.

Introduction: The Quinazoline Scaffold's Privileged Role

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive agents. These are termed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The quinazoline scaffold is a preeminent example of such a structure. Its derivatives are renowned for a wide spectrum of pharmacological activities, forming the core of numerous FDA-approved drugs.

Specifically, the 4-anilinoquinazoline framework is a cornerstone in modern oncology, giving rise to highly successful Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[1][2] The strategic value of this compound lies in its identity as a key building block for creating vast libraries of these potent therapeutic agents. The chlorine atom at the 4-position is an excellent leaving group, primed for nucleophilic substitution, while the isopropoxy group at the 6-position provides a means to modulate solubility, metabolic stability, and target engagement.[3][4]

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step in harnessing its synthetic potential.

Structural Analysis

The molecule consists of a bicyclic quinazoline core, which is a fusion of a pyrimidine ring and a benzene ring. The key functional groups for reactivity and modulation are the chloro group at position C4 and the isopropoxy group at C6.

Caption: General workflow for the synthesis of this compound.

Causality in Experimental Design

-

Choice of Chlorinating Agent : Thionyl chloride is used in excess to serve as both the reagent and the solvent. Its volatility allows for easy removal under reduced pressure upon reaction completion. [3][5]Phosphorus oxychloride (POCl₃) is another common and effective alternative. * Role of the Catalyst : DMF is crucial. It accelerates the reaction by forming the Vilsmeier reagent, which is more reactive than thionyl chloride alone. This allows the reaction to proceed under milder conditions (reflux) and ensures high conversion. [6]* Azeotropic Removal : Post-reaction, azeotroping with a high-boiling solvent like toluene is a critical step. This ensures the complete removal of residual thionyl chloride, which could otherwise interfere with subsequent, often base-sensitive, nucleophilic substitution reactions. [5]

Chemical Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Hub

The synthetic utility of this compound is dominated by the reactivity of the C4-chloro substituent. The quinazoline ring system is inherently electron-deficient due to the presence of the two nitrogen atoms. This electronic property makes the carbon atoms of the ring, particularly C4, highly electrophilic and thus susceptible to attack by nucleophiles.

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. [7][8]The key steps are:

-

Nucleophilic Attack : A nucleophile (commonly an amine) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a negatively charged intermediate known as a Meisenheimer complex.

-

Rearomatization : The system expels the chloride ion, a good leaving group, to restore the aromaticity of the quinazoline ring, yielding the final substituted product.

This reaction is highly efficient and regioselective for the C4 position. [8][9]The high reactivity at this site allows for the facile introduction of a wide variety of functional groups, which is why this compound is a preferred intermediate for building libraries of drug candidates. [4][10]Electron-rich amines react readily, while electron-poor amines may require more forcing conditions like higher temperatures or microwave irradiation to achieve good yields. [4]

Applications in Drug Discovery: Targeting Protein Kinases

This compound is primarily used as a scaffold to synthesize inhibitors of protein kinases, a class of enzymes that regulate a vast number of cellular processes. [11]Dysregulation of kinase signaling is a hallmark of many diseases, especially cancer. [12][13][14]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The most prominent application is in the development of EGFR inhibitors. [1][15]EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation, survival, and migration. [13][16][17]In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.

4-Anilinoquinazoline derivatives, synthesized from their 4-chloro precursors, act as ATP-competitive inhibitors. They bind to the ATP pocket of the EGFR kinase domain, preventing the phosphorylation events necessary for signal transduction. [18][19]The quinazoline core mimics the adenine ring of ATP, while the anilino side chain extends into an adjacent hydrophobic pocket, conferring selectivity and potency. [18]

Caption: Simplified EGFR signaling pathway and the inhibitory action of a 4-anilinoquinazoline derivative.

Experimental Protocols

The following protocols are representative methodologies based on established procedures for analogous compounds and are intended for use by qualified laboratory personnel.

Protocol 1: Synthesis of this compound

(Adapted from procedures for 4-chloro-6,7-dimethoxyquinazoline) [3][5] Materials:

-

6-Isopropoxyquinazolin-4(3H)-one

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and nitrogen inlet

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 6-isopropoxyquinazolin-4(3H)-one (1.0 eq).

-

Carefully add an excess of thionyl chloride (e.g., 10-20 mL per gram of starting material).

-

Add a catalytic amount of DMF (e.g., 2-3 drops) dropwise to the suspension.

-

Heat the reaction mixture to reflux (approx. 75-80 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. The solution should become clear.

-

Cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Add toluene (2 x volume of the residue) and co-evaporate (azeotrope) to remove the final traces of thionyl chloride. Repeat this step.

-

Carefully dissolve the resulting residue in DCM.

-

Transfer the DCM solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Caution: This neutralization can be vigorous due to residual acid.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude this compound, which can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of a N-Aryl-4-amino-6-isopropoxyquinazoline Derivative

(General procedure for SNAr reaction) [4][20] Materials:

-

This compound

-

Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 - 2.0 eq)

-

Isopropanol or a THF/water mixture

-

Round-bottom flask with reflux condenser or microwave reaction vessel

Procedure (Conventional Heating):

-

In a round-bottom flask, dissolve this compound (1.0 eq) in isopropanol.

-

Add the desired aniline (1.1-2.0 eq) to the solution.

-

Heat the mixture to reflux and stir for 2-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the precipitate by vacuum filtration. Wash the filter cake with cold isopropanol or diethyl ether to remove unreacted starting materials.

-

Dry the solid product under vacuum.

Procedure (Microwave Irradiation):

-

In a microwave-safe reaction vessel, combine this compound (1.0 eq) and the aniline (1.5 eq) in a solvent system such as THF/water (1:1).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate at a set temperature (e.g., 100-120 °C) for 10-40 minutes. [4]4. After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its well-defined reactivity, centered on the SNAr reaction at the C4 position, provides a reliable and efficient gateway to a vast chemical space of potential drug candidates. Its primary role as a precursor to potent kinase inhibitors, particularly those targeting the EGFR pathway, underscores its importance in the ongoing development of targeted cancer therapies. The synthetic protocols and mechanistic principles outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this key intermediate in their drug discovery and development programs.

References

-

Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

-

Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

-

Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268-5272. [Link]

-

Sánchez, M., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. [Link]

-

Bridges, A. J. (2001). The 4-anilinoquinazoline class of inhibitors of the erbB family of receptor tyrosine kinases. Farmaco, 56(1-2), 51-56. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloroquinazoline. Retrieved from [Link]

-

Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2978. [Link]

- O'Brien, M. K., & Blanchard, E. J. (1993). Process for the preparation of 4-haloquinazolines. U.S.

-

Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. [Link]

-

Bhusare, N., et al. (2022). A review on novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 921-949. [Link]

-

Al-Suwaidan, I. A., et al. (2012). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. ResearchGate. [Link]

-

Angapelly, S., et al. (2019). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. ResearchGate. [Link]

-

de Farias, F. P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]

-

Khan, I., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Infection, Genetics and Evolution, 112, 105456. [Link]

-

Zhang, H., et al. (2018). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Current organic synthesis, 15(5), 689–703. [Link]

-

Wang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 674558. [Link]

-

Martínez-Pascual, R., et al. (2012). Synthesis and biological evaluation of 4-alkoxy-6,9-dichlorot[12][14][16]riazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6. European Journal of Medicinal Chemistry, 54, 87-94. [Link]

-

Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed. [Link]

-

Mészáros, Z. (1971). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

-

LASSBio. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

Nematpour, M., & Ebrahimi, S. (2025). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Scientific Reports, 15. [Link]

-

PubChem. (n.d.). 4-Chloroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-methoxyquinazoline. Retrieved from [Link]

-

Ullah, H., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12. [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 6. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 9. lassbio.com.br [lassbio.com.br]

- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. lifesciences.danaher.com [lifesciences.danaher.com]

- 18. The 4-anilinoquinazoline class of inhibitors of the erbB family of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

A Technical Guide to 4-Chloro-6-isopropoxyquinazoline: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-isopropoxyquinazoline (CAS Number: 1223748-36-4) is a crucial heterocyclic building block in the field of medicinal chemistry. Its strategic importance lies in its role as a versatile intermediate for the synthesis of a wide array of bioactive molecules, most notably protein kinase inhibitors for targeted cancer therapy. The quinazoline scaffold is recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs, and the specific substitution pattern of this compound offers a unique entry point for novel drug design. This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, designed to equip researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their work.

Core Compound Properties

A clear understanding of the fundamental properties of this compound is the first step in its successful application. These details are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1223748-36-4 | [1] |

| Molecular Formula | C₁₁H₁₁ClN₂O | [1] |

| Molecular Weight | 222.68 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | CC(C)OC1=CC2=C(C=C1)N=CN=C2Cl |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process, starting from readily available precursors. The overall synthetic workflow involves the formation of the quinazolinone core followed by a chlorination step.

Sources

The Lynchpin of Modern Kinase Inhibitors: A Technical Guide to 4-Chloro-6-isopropoxyquinazoline as a Synthetic Intermediate

Abstract

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a "privileged structure," forming the core of numerous clinically successful protein kinase inhibitors. This technical guide delves into the pivotal role of a specific, highly functionalized intermediate: 4-Chloro-6-isopropoxyquinazoline . We will explore its synthesis, the critical chemical properties that make it an ideal synthetic building block, and its application in the construction of potent therapeutic agents. This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the causality behind its use, detailed experimental protocols, and insights into the structure-activity relationships it helps to define.

Introduction: The Quinazoline Core in Oncology

Quinazoline derivatives are a cornerstone of modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1] Their rigid, bicyclic structure serves as an effective mimic of the adenine portion of ATP, enabling competitive and often highly selective inhibition of protein kinases at their ATP-binding site.[2] Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[3]

Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, are built upon the 4-anilinoquinazoline framework.[4] These molecules have revolutionized the treatment of specific cancer types by targeting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][4] The journey to these complex final molecules invariably proceeds through a highly reactive, strategically substituted intermediate. This compound represents a refined version of this critical precursor, designed for optimal reactivity and for imparting specific, desirable properties to the final active pharmaceutical ingredient (API).

Synthesis of the Core Intermediate: this compound

The preparation of this compound is a multi-step process that begins with appropriately substituted anthranilic acids. The key is the initial formation of the quinazolinone ring system, followed by activation via chlorination.

Pathway Overview

The synthetic workflow is designed for efficiency and scalability, ensuring the production of a high-purity intermediate ready for subsequent coupling reactions. The general pathway involves two main stages: the formation of the 6-isopropoxyquinazolin-4-one precursor and its subsequent chlorination.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 6-Isopropoxyquinazolin-4(3H)-one

This protocol describes the cyclization reaction to form the quinazolinone core, a method adapted from well-established procedures for similar derivatives.[5]

Materials:

-

2-Amino-5-isopropoxybenzoic acid

-

Formamide

-

Glycerin bath or heating mantle

-

Round-bottom flask with reflux condenser

Procedure:

-

Combine 1.0 equivalent of 2-amino-5-isopropoxybenzoic acid with 4.0 equivalents of formamide in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to 130-140 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into crushed ice with stirring. A precipitate will form.

-

Allow the mixture to stand for 6-8 hours to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-isopropoxyquinazolin-4(3H)-one.

Causality: Formamide serves as both a reactant and a solvent in this cyclization, providing the necessary carbon atom to form the pyrimidine ring of the quinazoline. Heating is essential to drive the condensation and subsequent dehydration reactions.

Experimental Protocol: Chlorination to this compound

The conversion of the quinazolinone to the highly reactive 4-chloro intermediate is a critical activation step. This procedure is analogous to the synthesis of other 4-chloroquinazoline intermediates used in the production of kinase inhibitors.[6][7]

Materials:

-

6-Isopropoxyquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.0 equivalent of 6-isopropoxyquinazolin-4(3H)-one in an excess of phosphorus oxychloride (approx. 10-20 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise.

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Add toluene to the residue and evaporate under reduced pressure (azeotropic removal) to eliminate any remaining traces of POCl₃. Repeat this step if necessary.

-

Carefully quench the residue by slowly adding it to crushed ice.

-

Neutralize the acidic solution with saturated aqueous sodium bicarbonate until the pH is ~8.

-

Extract the aqueous layer with dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

The product, this compound, can be purified by recrystallization or column chromatography if necessary.

Causality: The hydroxyl group of the quinazolinone is a poor leaving group. Chlorinating agents like POCl₃ or SOCl₂ convert it into an excellent leaving group, simultaneously installing the reactive chlorine atom at the C4 position, priming it for nucleophilic attack.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is centered on the reactivity of the C4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various aniline derivatives, which are essential for kinase inhibitory activity.[8]

Mechanism and Rationale

The quinazoline ring system is electron-deficient, particularly at the C2 and C4 positions, due to the electron-withdrawing effect of the two nitrogen atoms. This electronic property makes the C4 carbon highly electrophilic and thus an excellent site for nucleophilic attack.[6] The chlorine atom serves as a superb leaving group, facilitating the substitution reaction.

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 4-anilinoquinazoline class of inhibitors of the erbB family of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. generis-publishing.com [generis-publishing.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

The Quinazoline Scaffold as a Privileged Motif for Kinase Inhibition: A Technical Guide to the Therapeutic Potential of 4-Isopropoxyquinazoline Derivatives

Abstract

The quinazoline core is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its versatile structure has given rise to a multitude of potent and selective kinase inhibitors, several of which have achieved clinical success. This technical guide delves into the therapeutic landscape of a specific subclass: 4-isopropoxyquinazoline derivatives. We will explore the scientific rationale behind their design, their primary molecular targets, and the critical experimental workflows required for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the discovery of novel therapeutic agents.

Introduction: The Quinazoline Nucleus - A Privileged Scaffold in Kinase Inhibition

The quinazoline scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in drug discovery. This designation stems from its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets with high affinity and specificity. In the realm of oncology, the 4-anilinoquinazoline framework is particularly noteworthy, forming the core of several FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), including gefitinib and erlotinib[1].

The therapeutic efficacy of these agents has solidified the importance of the quinazoline core in targeting the ATP-binding site of various kinases. Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The quinazoline ring system, with its nitrogen atoms, acts as a hydrogen bond acceptor, mimicking the adenine region of ATP and enabling it to anchor within the kinase hinge region. Substitutions at various positions on the quinazoline ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will focus on a specific and promising modification: the incorporation of an isopropoxy group at the 4-position of the quinazoline ring. We will explore how this particular substitution influences the therapeutic potential of these derivatives, with a primary focus on their activity as inhibitors of key kinases involved in tumor angiogenesis and proliferation.

Key Therapeutic Targets of 4-Isopropoxyquinazoline Derivatives

While the quinazoline scaffold can be adapted to target a range of kinases, evidence points towards two primary and highly relevant targets for 4-alkoxy derivatives, including the isopropoxy variants: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Central Regulator of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Tumors require a dedicated blood supply to obtain nutrients and oxygen and to remove waste products. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the principal mediators of this process[2][3]. VEGFR-2 is a receptor tyrosine kinase expressed predominantly on vascular endothelial cells. Upon binding of VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival[2].

The inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy. Several approved drugs, such as sorafenib and sunitinib, target VEGFR-2. The 4-alkoxyquinazoline scaffold has been identified as a promising pharmacophore for the development of potent and selective VEGFR-2 inhibitors[4][5].

4-Alkoxyquinazoline derivatives are designed to be competitive inhibitors of ATP at the VEGFR-2 kinase domain. The quinazoline core forms key hydrogen bonds with the hinge region of the kinase, while the 4-alkoxy substituent projects into a hydrophobic pocket. The isopropoxy group, with its branched alkyl nature, can enhance van der Waals interactions within this pocket, potentially leading to increased potency and selectivity. Molecular modeling studies have suggested that the 4-alkoxy group can occupy a region of the ATP-binding site that contributes to the overall binding affinity of the inhibitor[4].

The following diagram illustrates the VEGFR-2 signaling pathway and the point of intervention for 4-isopropoxyquinazoline derivatives.

Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of 4-isopropoxyquinazoline derivatives.

Epidermal Growth Factor Receptor (EGFR): A Key Driver of Tumor Cell Proliferation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation[6]. Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma, making it a well-established therapeutic target[7][8].

As previously mentioned, the 4-anilinoquinazoline scaffold is the foundation for several clinically successful EGFR inhibitors[1]. While the direct investigation of 4-isopropoxyquinazoline derivatives as EGFR inhibitors is less documented in publicly available literature compared to their VEGFR-2 inhibitory potential, the structural similarities to known EGFR inhibitors suggest this as a highly plausible and promising area of investigation.

Similar to their interaction with VEGFR-2, 4-isopropoxyquinazoline derivatives would be expected to act as ATP-competitive inhibitors of the EGFR kinase domain. The quinazoline core would anchor in the hinge region, while the 4-isopropoxy group would occupy a hydrophobic pocket. The specific substitutions on other parts of the quinazoline ring and any appended moieties would determine the selectivity and potency against wild-type and mutant forms of EGFR.

The following diagram illustrates the EGFR signaling pathway and the potential point of intervention for 4-isopropoxyquinazoline derivatives.

Figure 2: Simplified EGFR signaling pathway and the potential inhibitory action of 4-isopropoxyquinazoline derivatives.

Data Presentation: Biological Activity of 4-Alkoxyquinazoline Derivatives

The following table summarizes the in vitro biological activity of representative 4-alkoxyquinazoline derivatives against various cancer cell lines and their target kinases. This data highlights the potential of this chemical class as potent anticancer agents.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |

| 3h | VEGFR-2 | 2.89 | MCF-7 | 0.25 | [5] |

| 4t | VEGFR-2 | Not Reported | A549 | 0.15 (µg/mL) | [4][9] |

| 4t | VEGFR-2 | Not Reported | HeLa | 0.22 (µg/mL) | [4][9] |

| 4t | VEGFR-2 | Not Reported | MCF-7 | 0.24 (µg/mL) | [4][9] |

| 11d | VEGFR-2 | 5490 | HepG-2 | Not Reported | [2] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 4-isopropoxyquinazoline derivatives.

General Synthesis of 4-Isopropoxyquinazoline Derivatives

The synthesis of 4-isopropoxyquinazoline derivatives can be achieved through a multi-step process, adapted from the general procedure for 4-alkoxyquinazolines[4].

Figure 3: General synthetic workflow for 4-isopropoxyquinazoline derivatives.

Step-by-Step Protocol:

-

Synthesis of the Quinazolin-4-one Intermediate:

-

A mixture of the appropriately substituted 2-aminobenzoic acid and formamide is heated at reflux for several hours.

-

The reaction mixture is cooled, and the resulting solid is collected by filtration, washed with water, and dried to yield the quinazolin-4-one intermediate.

-

-

Chlorination to form the 4-Chloroquinazoline Intermediate:

-

The quinazolin-4-one intermediate is refluxed with thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) until the reaction is complete (monitored by TLC).

-

Excess chlorinating agent is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a base (e.g., ammonia solution).

-

The resulting solid is filtered, washed with water, and dried to afford the 4-chloroquinazoline intermediate.

-

-

Nucleophilic Substitution to Yield the Final 4-Isopropoxyquinazoline Product:

-

To a solution of the 4-chloroquinazoline intermediate in a suitable solvent (e.g., DMF or isopropanol), isopropanol and a base (e.g., sodium hydride or potassium carbonate) are added.

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate, until the reaction is complete (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the pure 4-isopropoxyquinazoline derivative.

-

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a typical in vitro enzyme assay to determine the inhibitory activity of a compound against VEGFR-2 kinase[2].

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compound (4-isopropoxyquinazoline derivative) dissolved in DMSO

-

Positive control inhibitor (e.g., Sorafenib)

-

96-well microplates

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the substrate in each well of a 96-well plate.

-

Add serial dilutions of the test compound (typically from 100 µM to 0.1 nM) or the positive control to the wells. Include a DMSO control (vehicle).

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compounds on the proliferation of cancer cell lines[10].

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7, HepG2)

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The 4-isopropoxyquinazoline scaffold represents a promising platform for the development of novel kinase inhibitors with therapeutic potential in oncology. The available evidence strongly supports their activity against VEGFR-2, a key mediator of tumor angiogenesis. Furthermore, the well-established role of the broader quinazoline class as EGFR inhibitors suggests that 4-isopropoxy derivatives are also worthy of investigation for this critical cancer target.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions at other positions of the quinazoline ring in combination with the 4-isopropoxy group to optimize potency and selectivity.

-

Kinome Profiling: Comprehensive screening of lead compounds against a panel of kinases to assess their selectivity profile and identify potential off-target effects.

-

In Vivo Efficacy Studies: Evaluation of promising candidates in preclinical animal models of cancer to determine their antitumor activity, pharmacokinetics, and safety profiles.

-

Exploration of Other Kinase Targets: Given the versatility of the quinazoline scaffold, investigating the activity of 4-isopropoxy derivatives against other relevant cancer-associated kinases is a logical next step.

By leveraging the insights and methodologies outlined in this guide, researchers can effectively advance the discovery and development of 4-isopropoxyquinazoline derivatives as the next generation of targeted cancer therapies.

References

- Lu, L., Zhao, T. T., Liu, T. B., Sun, W. X., Xu, C., Li, D. D., & Zhu, H. L. (2016). Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2. Chemical & pharmaceutical bulletin, 64(11), 1570–1575.

-

Lu, L., Zhao, T. T., Liu, T. B., Sun, W. X., Xu, C., Li, D. D., & Zhu, H. L. (2016). Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2. [Online]. Available: [Link]

- Bridges, A. J. (2001). The medicinal chemistry of quinazolines. In Progress in Heterocyclic Chemistry (Vol. 13, pp. 1-29). Elsevier.

- Hirsch, F. R., Varella-Garcia, M., Bunn, P. A., Jr, Franklin, W. A., Dziadziuszko, R., Thatcher, N., Chang, A., Parikh, P., Pereira, J. R., Ciuleanu, T., von Pawel, J., Watkins, C., Flannery, A., Ellison, G., Johnson, B. E., & G. (2003). Epidermal growth factor receptor in non-small-cell lung carcinomas: correlation between gene copy number and protein expression and impact on prognosis. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 21(20), 3798–3807.

- Simon, G. R., Extermann, M., & Chiappori, A. (2003). Epidermal growth factor receptor inhibitors in the treatment of non-small cell lung cancer. Cancer control : journal of the Moffitt Cancer Center, 10(5), 379–388.

- Smith, I. E. (2005). Gefitinib in the treatment of non-small cell lung cancer. Expert review of anticancer therapy, 5(4), 587–598.

- Umekita, Y., Ohi, Y., Sagara, Y., & Yoshida, H. (2000). Co-expression of epidermal growth factor receptor and transforming growth factor-alpha in human breast carcinomas. International journal of cancer, 89(3), 230–235.

- Elgazwy, A. S., George, R. F., & Ali, A. M. (2013). Synthesis and antitumor activity of novel quinazoline derivatives. Archiv der Pharmazie, 346(10), 735–744.

- Mghwary, E. Z., Ammar, Y. A., & Ali, A. M. (2019). Synthesis and biological evaluation of new quinazoline derivatives as potential anticancer agents. Medicinal Chemistry Research, 28(1), 105–116.

- Sever, B., Altıntop, M. D., & Özdemir, A. (2019). Synthesis and evaluation of new quinazoline derivatives as potential anticancer agents. Turkish Journal of Chemistry, 43(1), 221–233.

- Sun, W., Liu, T., & Zhu, H. (2019). Recent advances in the development of quinazoline-based anticancer agents. Future Medicinal Chemistry, 11(13), 1635–1655.

- Yin, Y., Sha, S., Wang, Y. T., & Zhu, H. L. (2015). Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. Chemical biology & drug design, 85(5), 555–560.

- Fry, D. W., Kraker, A. J., McMichael, A., Ambroso, L. A., Nelson, J. M., Leopold, W. R., Connors, R. W., & Bridges, A. J. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science (New York, N.Y.), 265(5175), 1093–1095.

- Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A., El-Sayed, M. A., & Abdel-Hamide, S. G. (2010). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Iranian journal of pharmaceutical research : IJPR, 9(4), 405–415.

- Al-Suwaidan, I. A., Abdel-Aziz, A. A., Mohamed, M. A., El-Azab, A. S., & Al-Obaid, A. M. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 25(7), 1057–1065.

-

El-Damasy, A. K., Seo, S. H., & Keum, Y. S. (2021). Discovery of new VEGFR-2 inhibitors based on bis([4][9][11]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific reports, 11(1), 11440.

- Zhang, X., Zhao, Y., & Zhang, L. (2020). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules (Basel, Switzerland), 25(22), 5431.

- To, C., & Jang, J. (2018). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. ACS medicinal chemistry letters, 9(10), 1004–1009.

- Chen, J., & Feng, J. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC advances, 9(27), 15291–15306.

-

Park, H., & Jung, Y. (2020). IC50 values of the four inhibitors of the d746-750/T790M/C797S mutant EGFR in comparison with those for the wild type. ResearchGate. [Online]. Available: [Link]

-

Kumar, A., & Singh, U. P. (2021). Chemical structures and IC 50 values of type-II inhibitors against VEGFR-2. ResearchGate. [Online]. Available: [Link]

- Li, Y., Wang, Y., & Zhang, J. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in chemistry, 9, 678482.

- El-Sayed, M. A., & Abdel-Aziz, A. A. (2021). Design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors with potent antitumor activity. European journal of medicinal chemistry, 222, 113609.

Sources

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2 [jstage.jst.go.jp]

- 5. Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-6-isopropoxyquinazoline

This guide provides a comprehensive technical overview of 4-Chloro-6-isopropoxyquinazoline, a key intermediate in contemporary drug discovery and medicinal chemistry. Designed for researchers, scientists, and professionals in pharmaceutical development, this document delves into the core physicochemical properties, analytical characterization, and synthetic considerations of this versatile quinazoline derivative. The narrative structure is designed to offer not just data, but actionable insights grounded in established scientific principles.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are integral to the development of targeted therapies, particularly in oncology.[1] this compound, with its reactive 4-chloro group and the modulating 6-isopropoxy substituent, serves as a crucial building block for the synthesis of a diverse array of molecules, most notably protein kinase inhibitors.[1] The strategic placement of the isopropoxy group can influence solubility, metabolic stability, and target engagement of the final drug candidate.

The inherent reactivity of the 4-chloro position allows for facile nucleophilic aromatic substitution (SNAr), enabling the introduction of various pharmacophores, typically amine-containing moieties.[2][3] This synthetic handle is fundamental to the construction of libraries of compounds for screening and lead optimization in drug discovery programs.[1] Understanding the physicochemical characteristics of this intermediate is therefore paramount for its effective utilization in the synthesis of novel therapeutic agents.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and for predicting the properties of its derivatives. While extensive experimental data for this specific molecule is not widely published, we can infer and predict its characteristics based on the well-documented properties of analogous quinazoline derivatives.

Table 1: Summary of Physicochemical Properties of this compound and Related Analogues

| Property | This compound (Predicted/Inferred) | 4-Chloro-6-methoxyquinazoline[4] | 4-Chloro-6-iodoquinazoline[5] | 4-Chloro-6,7-dimethoxyquinazoline[6] |

| Molecular Formula | C₁₁H₁₁ClN₂O | C₉H₇ClN₂O | C₈H₄ClIN₂ | C₁₀H₉ClN₂O₂ |

| Molecular Weight | 222.68 g/mol | 194.62 g/mol | 290.49 g/mol | 224.64 g/mol |

| Appearance | Expected to be a solid, likely a white to pale yellow powder | - | - | White solid |

| Melting Point (°C) | Estimated: 100-120 | - | - | - |

| Boiling Point (°C) | > 300 (Decomposition may occur) | - | - | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMSO, DMF).[7] Limited solubility in water. | - | - | - |

| pKa (Predicted) | Basic pKa (quinazoline nitrogen) estimated around 2-4 | - | - | - |

Causality Behind Properties:

-

Melting Point: The melting point is influenced by the planarity of the quinazoline core, allowing for efficient crystal packing, and the size and nature of the substituents. The isopropoxy group, being larger than a methoxy group, may slightly disrupt crystal lattice forces compared to its methoxy analog, leading to a potentially lower melting point.

-

Solubility: The presence of the isopropoxy group is anticipated to enhance solubility in organic solvents compared to less substituted or more polar quinazoline derivatives. The overall nonpolar character of the molecule dictates its poor aqueous solubility.

-

pKa: The quinazoline ring system possesses basic nitrogen atoms. The electron-withdrawing effect of the chlorine atom at the 4-position and the oxygen of the isopropoxy group at the 6-position will decrease the basicity of the ring nitrogens.

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step sequence, culminating in the chlorination of the corresponding 6-isopropoxyquinazolin-4-one. This precursor can be prepared from appropriately substituted anthranilic acid derivatives.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway, drawing parallels from established syntheses of related 4-chloroquinazolines.[6][8]

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: Chlorination of 6-Isopropoxyquinazolin-4-one (Representative)

This protocol is a generalized procedure based on the synthesis of analogous 4-chloroquinazolines and should be optimized for the specific substrate.[6]

-

Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-isopropoxyquinazolin-4-one (1 equivalent).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), cautiously add phosphorus oxychloride (POCl₃, 5-10 equivalents) or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and carefully quench the excess chlorinating agent by slowly adding the reaction mixture to crushed ice.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until a precipitate forms. Extract the product with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

The key to the utility of this compound is the high reactivity of the C4-chloro substituent towards nucleophilic displacement.[2][3] The electron-withdrawing nature of the quinazoline ring system activates the C4 position for SNAr reactions.

Caption: The SNAr mechanism at the C4 position of this compound.

This reactivity allows for the facile introduction of a wide range of functionalities, particularly amines, which is a cornerstone of the synthesis of many kinase inhibitors.[9] The reaction conditions can often be tuned to achieve high yields, with common protocols involving heating the 4-chloroquinazoline with the desired amine in a solvent such as isopropanol, ethanol, or dioxane, sometimes with the addition of a base to scavenge the HCl generated.[9][10]

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound [1]

| Position | ¹H Chemical Shift (ppm) (Multiplicity) | ¹³C Chemical Shift (ppm) |

| 2 | ~8.8 (s) | ~155 |

| 4 | - | ~158 |

| 5 | ~7.8 (d) | ~125 |

| 6 | - | ~159 |

| 7 | ~7.5 (dd) | ~120 |

| 8 | ~8.1 (d) | ~128 |

| 4a | - | ~150 |

| 8a | - | ~122 |

| O-CH(CH₃)₂ | ~4.8 (sept) | ~72 |

| O-CH(CH₃)₂ | ~1.4 (d) | ~22 |

Note: These are predicted values based on analogous structures. Actual shifts may vary. The solvent is typically CDCl₃ or DMSO-d₆.[11]

Experimental Insight:

-

¹H NMR: The proton spectrum will be characterized by distinct signals in the aromatic region for the quinazoline core protons and the characteristic septet and doublet for the isopropoxy group.

-

¹³C NMR: The carbon spectrum will show signals for all 11 carbon atoms, with the quaternary carbons (C4, C6, C4a, C8a) typically exhibiting lower intensity.[12]

-

2D NMR: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Expected Molecular Ion Peak: For C₁₁H₁₁ClN₂O, the expected monoisotopic mass is approximately 222.06 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule would likely be observed as the protonated species [M+H]⁺ at m/z 223.07. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

-

Expected Characteristic Absorptions:

-

C=N and C=C stretching: In the aromatic region, typically between 1620-1450 cm⁻¹.

-

C-O stretching (alkoxy group): Strong absorption around 1250-1000 cm⁻¹.

-

C-Cl stretching: Typically in the fingerprint region, around 800-600 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the 4-chloro group to nucleophilic substitution, makes it an invaluable precursor for the synthesis of targeted therapeutics. A thorough understanding of its physicochemical properties and analytical characteristics is fundamental to its effective application. Future research will likely continue to leverage this and similar quinazoline scaffolds to develop next-generation kinase inhibitors and other novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

References

-

Sánchez, et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

- Jin, L., Le, Z. G., & Qi, Q. (2023).

-

Al-Sanea, M. M., et al. (2018). Reaction of 4-chloroquinazolines with different amines leading to compounds 1-34 (a), 35-42 (b) and 43-52 (c). ResearchGate. Available at: [Link]

- Al-Ghorbani, M., et al. (2016). Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. Asian Journal of Chemistry, 28(1), 151-155.

- Juen, M. A., et al. (2016). Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy.

- de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6296.

- da Silva, A. C., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2368-2378.

- El-Hashash, M. A., et al. (2014). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E231-E238.

- Patil, S., et al. (2022). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 38(4).

- Joshi, R. D., & Joshi, V. (1976). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, (6), 598-601.

- Kumar, D., et al. (2016). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 168-174.

- Chupakhin, O. N., et al. (2011). Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles. Chemistry of Heterocyclic Compounds, 47(1), 83-90.

- Alesawy, M. S., et al. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237.

- Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18(8), 633-647.

-

Gomha, S. M., et al. (2015). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]

- Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. International Journal of Chemical Sciences, 14(4), 2751-2760.

- Reddy, T. S., et al. (2014).

- AstraZeneca. (2005). Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline.

-

PubChem. (n.d.). 4-Chloro-6-nitroquinazoline. Retrieved from [Link]

- CN102321076B. (2013). Preparation method of lapatinib intermediate and analogues thereof.

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-iodoquinazoline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-methoxyquinazoline. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloroquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

-

Mary, Y. S., et al. (2021). FT‐IR spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline. ResearchGate. Available at: [Link]

-

Oregon State University, Department of Chemistry. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloroquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 4-Chloro-6-methoxyquinazoline | C9H7ClN2O | CID 11183174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 7. CAS 1532-91-8: 4-Chloroisoquinoline | CymitQuimica [cymitquimica.com]

- 8. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]

- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scienceopen.com [scienceopen.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Technical Guide to the Safe Handling of 4-Chloro-6-isopropoxyquinazoline

Introduction and Chemical Profile

4-Chloro-6-isopropoxyquinazoline (CAS No. 1223748-36-4) is a substituted quinazoline derivative.[1] The quinazoline scaffold is a foundational structure in medicinal chemistry, with numerous derivatives developed as kinase inhibitors and anticancer agents. This compound serves as a critical intermediate in the synthesis of more complex bioactive molecules, making its proper handling paramount for ensuring the safety of research personnel and the integrity of experimental outcomes. This guide provides a detailed framework for its safe use in a laboratory setting, grounded in established chemical safety principles and data from structurally related analogs.

Chemical Identity:

Comprehensive Hazard Analysis

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by examining data from structurally similar quinazoline compounds. The primary reactive center is the 4-chloro position, and the overall toxicological profile is expected to align with other chlorinated heterocyclic compounds.

Inferred GHS Hazard Classification:

Based on data for analogs like 4-chloro-6-nitroquinazoline and 4-chloro-6-iodoquinazoline, the following classifications are anticipated[2][3]:

-

Acute Toxicity, Oral: May be harmful if swallowed.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[2][3][4][5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][4]

Summary of Anticipated Hazards:

| Hazard Class | GHS Category | Anticipated Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation[2][3] |

| Eye Irritation | Category 2A/1 | H318/H319: Causes serious eye damage/irritation[2][3][4][5] |

| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3][4] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[2] |

Causality of Hazards: The chlorinated quinazoline core is electrophilic and can react with biological nucleophiles, leading to irritation and potential toxicity. As a fine powder, the compound can be easily aerosolized, posing an inhalation risk that can lead to irritation of the respiratory tract. Direct contact with mucous membranes, such as the eyes, can cause significant irritation or damage.[4][5]

Laboratory Handling and Risk Mitigation Protocol

A multi-layered approach encompassing engineering controls, personal protective equipment, and strict procedural adherence is required for safe handling.

Engineering Controls: The Primary Barrier

The primary defense against exposure is to handle the compound within a certified chemical fume hood.[6] This is non-negotiable. The rationale is to contain any dust or powder that may become airborne during weighing or transfer, preventing inhalation.[5][7] The fume hood also provides a contained space to manage any accidental spills. Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is mandatory to prevent dermal and eye contact.[8] The selection of specific PPE should be guided by a thorough risk assessment.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[9][10] A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[8]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[9] Use proper glove removal technique, avoiding contact between the outer glove surface and bare skin. Dispose of contaminated gloves in accordance with institutional protocols.[9]

-

Body Protection: A laboratory coat is standard. For tasks with a higher risk of contamination, impervious clothing or an apron should be utilized.[9][10]

-

Respiratory Protection: Under normal conditions within a functioning fume hood, respiratory protection is not typically required.[11] However, if engineering controls fail or during emergency situations, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., N100 or P3 type) should be used.[5][9]

Procedural Workflow for Safe Handling

The following workflow is designed to minimize exposure risk at every stage of the experimental process.

Sources

- 1. This compound - CAS:1223748-36-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 4-Chloro-6-nitroquinazoline | C8H4ClN3O2 | CID 11356257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. epa.gov [epa.gov]

- 9. capotchem.cn [capotchem.cn]

- 10. echemi.com [echemi.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to Determining the Solubility Profile of 4-Chloro-6-isopropoxyquinazoline for Pharmaceutical Research and Development

Abstract

This technical guide provides a comprehensive framework for determining the aqueous and organic solubility profile of 4-Chloro-6-isopropoxyquinazoline, a key intermediate in medicinal chemistry. Recognizing the critical role of solubility in drug discovery and development, this document offers detailed, field-proven methodologies for accurate and reproducible solubility assessment. It is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific principles that govern experimental choices. The guide synthesizes best practices from international guidelines to ensure the generation of high-quality, reliable data essential for preclinical and formulation studies.

Introduction: The Strategic Importance of Solubility Profiling

This compound is a heterocyclic compound recognized as a valuable building block in the synthesis of targeted therapeutics, particularly protein kinase inhibitors.[1] The quinazoline scaffold is a "privileged structure" in pharmaceutical development, forming the core of several FDA-approved drugs.[1] The journey of such a compound from a laboratory intermediate to a viable drug candidate is critically dependent on its physicochemical properties, with solubility being a paramount parameter.

Solubility dictates a compound's behavior in various biological and chemical environments, influencing everything from reaction kinetics in synthesis to absorption and bioavailability in physiological systems.[2] A poorly defined solubility profile can lead to significant challenges in formulation, inaccurate biological assay results, and ultimately, the failure of a promising drug candidate.[2][3] Therefore, a thorough and early-stage characterization of the solubility of this compound in a range of common laboratory solvents is not merely a data collection exercise; it is a strategic imperative for efficient and successful drug development.[4]

This guide provides a robust framework for establishing this critical solubility profile, focusing on the principles of thermodynamic equilibrium solubility and the practical application of the shake-flask method, a technique recommended by global health organizations.[5][6]

Physicochemical Characterization of this compound

While specific experimental data for this compound is not extensively published, we can infer its likely properties based on its structure and data from analogous quinazoline derivatives. A precise understanding of these properties is fundamental, as they directly influence solubility.[7]

| Property | Predicted Value/Information | Significance for Solubility |

| Molecular Formula | C₁₁H₁₁ClN₂O | - |

| Molecular Weight | 222.67 g/mol | Influences the molar concentration calculations. |

| Structure | Quinazoline core with a chloro group at position 4 and an isopropoxy group at position 6. | The quinazoline ring system has low intrinsic aqueous solubility. The chloro and isopropoxy groups are hydrophobic, likely further reducing water solubility. |

| pKa (Predicted) | The quinazoline ring contains nitrogen atoms that can be protonated. The pKa will determine the extent of ionization at different pH values.[8] | The solubility of ionizable compounds is highly pH-dependent. For a basic compound, solubility will increase as the pH drops below its pKa.[8] |

| LogP (Predicted) | Likely to be in the range of 2.5 - 3.5, based on similar structures like 4-chloro-6-methoxyquinazoline (XLogP3-AA: 2.5)[9] and 4-chloro-6-iodoquinazoline (XLogP3-AA: 3.2).[10] | A positive LogP value indicates lipophilicity, suggesting higher solubility in non-polar organic solvents and lower solubility in water.[7] |

| Melting Point | Not available. Likely a solid at room temperature, similar to other substituted 4-chloroquinazolines.[11][12] | A higher melting point often correlates with lower solubility due to stronger crystal lattice energy that must be overcome by the solvent.[13] |

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

The cornerstone of accurate solubility measurement is the determination of thermodynamic equilibrium solubility. This represents the true saturation point of a compound in a solvent under specific conditions, where the solid and dissolved states are in equilibrium.[13] The most widely accepted and robust method for this is the shake-flask method .[3][5]

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in the solvent of choice at a constant temperature for a sufficient duration to reach equilibrium.[5] Once equilibrium is established, the undissolved solid is separated, and the concentration of the compound in the resulting saturated solution is quantified using a validated analytical technique.[3]

Mandatory Experimental Workflow

The following diagram outlines the self-validating workflow for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Methodology

A. Materials and Reagents:

-

This compound (purity >98%)

-

Selected Solvents (HPLC Grade):

-

Volumetric flasks, analytical balance, vials with screw caps, orbital shaker with temperature control, centrifuge, syringe filters (0.22 µm), HPLC system with UV detector.

B. Protocol:

-

Solvent Preparation: Prepare aqueous buffers according to standard pharmacopeial procedures.[5] Degas all solvents prior to use, especially for HPLC mobile phases.[14]

-

Analytical Method Validation: Develop and validate an HPLC-UV method for the quantification of this compound. This involves demonstrating specificity, linearity, accuracy, and precision.[15][16] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid for peak shape improvement) is a suitable starting point.[15][17]

-

Equilibration:

-

Add an excess amount of this compound (e.g., 5-10 mg) to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. The key is to ensure solid material remains visible at the end of the experiment.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for lab conditions or 37 °C for physiological relevance) and agitation speed.[5]

-

Agitate for a predetermined period. To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of subsequent samples does not deviate significantly.[5]

-

-

Sample Processing:

-

At each time point, cease agitation and allow the vials to stand for a short period.

-

Withdraw an aliquot of the supernatant. For separation of the solid from the liquid phase, either centrifuge the sample and draw from the supernatant or filter the sample through a chemical-resistant syringe filter (e.g., PTFE).[13] This step is critical to prevent undissolved particles from artificially inflating the concentration measurement.

-

-

Quantification:

-

Dilute the clarified supernatant with the mobile phase to a concentration that falls within the linear range of the validated HPLC method.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculate the concentration in the diluted sample using the calibration curve. Back-calculate to determine the concentration in the original undiluted supernatant. This value represents the solubility.

-

-

Data Reporting: Perform each solubility determination in at least triplicate for each solvent and pH condition.[5] Report the results as mean ± standard deviation.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison and informs decisions regarding solvent selection for various applications.

Table 1: Hypothetical Solubility Profile of this compound at 25 °C

| Solvent System | Solvent Type | Solubility (mg/mL) | Solubility (mM) | Qualitative Classification |

| pH 1.2 Buffer | Aqueous | Expected: Low | Calculated | Slightly Soluble / Very Slightly Soluble |

| pH 4.5 Buffer | Aqueous | Expected: Very Low | Calculated | Very Slightly Soluble / Practically Insoluble |